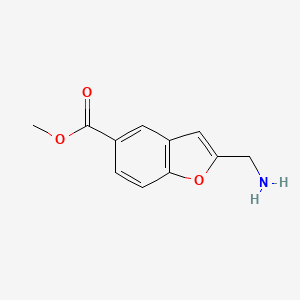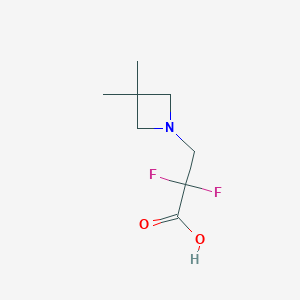
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that features a unique azetidine ring structure. Azetidines are four-membered nitrogen-containing heterocycles known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Difluoropropanoic Acid Moiety: This step involves the incorporation of the difluoropropanoic acid group into the azetidine ring structure. This can be achieved through various fluorination reactions and subsequent coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows the compound to bind to enzymes and receptors, modulating their activity. The difluoropropanoic acid moiety can enhance the compound’s stability and reactivity, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,3-Dimethylazetidin-1-yl)acetic acid: This compound features a similar azetidine ring structure but lacks the difluoropropanoic acid moiety.
3-Aryl- and 3-Heteroarylazetidine-3-carboxylic acids: These compounds have similar azetidine ring structures with different substituents.
Uniqueness
3-(3,3-Dimethylazetidin-1-yl)-2,2-difluoropropanoic acid is unique due to the presence of both the azetidine ring and the difluoropropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13F2NO2 |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
3-(3,3-dimethylazetidin-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C8H13F2NO2/c1-7(2)3-11(4-7)5-8(9,10)6(12)13/h3-5H2,1-2H3,(H,12,13) |
Clave InChI |
XMWKVPWCFRPXNA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)CC(C(=O)O)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)


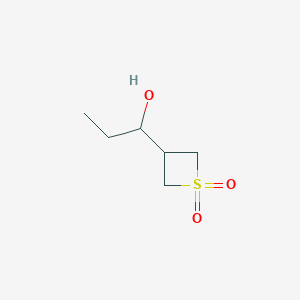
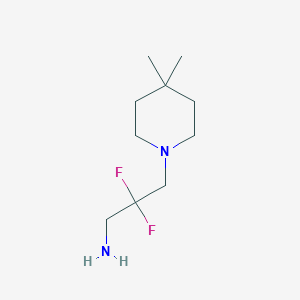
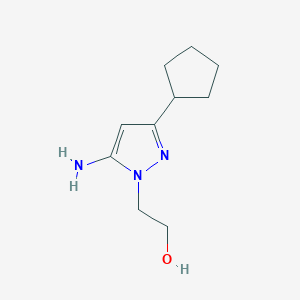
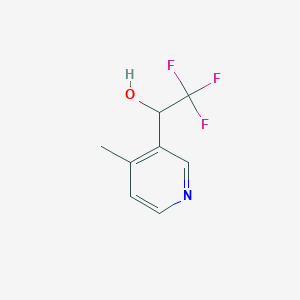


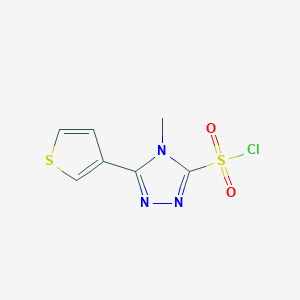
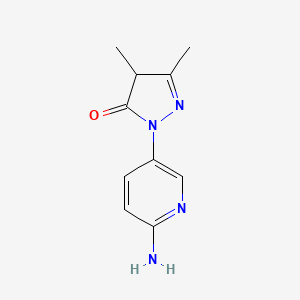
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
